molecular formula C17H16N4O B2771879 3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile CAS No. 2034509-51-6

3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile

Cat. No.: B2771879
CAS No.: 2034509-51-6
M. Wt: 292.342
InChI Key: RSURMYVMKDNZIE-UHFFFAOYSA-N
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Description

3-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H16N4O and its molecular weight is 292.342. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrazines, is significant due to their varied applications in medicinal chemistry and material science. For instance, the work by Farag, Dawood, and Kandeel (1996) highlights the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound that serves as a precursor for generating diverse heterocyclic derivatives through reactions with heterocyclic diazonium salts and hydrazines, leading to pyrazole, 1,2,4-triazine, and benzimidazole derivatives (Farag, Dawood, & Kandeel, 1996). Similarly, the synthesis of 4-cyano- and 5-aminopyrazoles, as reported by Toche, Kazi, and Jachak (2008), underscores the importance of pyrazole derivatives in developing biologically active molecules (Toche, Kazi, & Jachak, 2008).

Antimicrobial and Anti-inflammatory Applications

The study by Kendre, Landge, and Bhusare (2015) on the synthesis and biological evaluation of novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety for antimicrobial and anti-inflammatory activities represents the potential therapeutic applications of heterocyclic compounds (Kendre, Landge, & Bhusare, 2015). Such research demonstrates how modifications of the heterocyclic core can lead to compounds with significant biological activities, suggesting potential areas of application for the compound if similar structural or functional attributes are present.

Ligand Design and Metal Complexes

The synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II), as explored by Budzisz, Małecka, and Nawrot (2004), indicate the utility of heterocyclic compounds in inorganic chemistry and materials science (Budzisz, Małecka, & Nawrot, 2004). The ability to form stable complexes with metals can be leveraged in catalysis, electronic materials, and therapeutic agents, providing a glimpse into the diverse scientific research applications of complex heterocyclic structures.

Properties

IUPAC Name

3-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c18-10-12-3-1-4-13(9-12)17(22)20-7-8-21-16(11-20)14-5-2-6-15(14)19-21/h1,3-4,9H,2,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSURMYVMKDNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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